Cas no 2137090-98-1 (N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylcyclopropanecarboxamide)

N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylcyclopropanecarboxamide structure
2137090-98-1 structure
商品名:N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylcyclopropanecarboxamide
CAS番号:2137090-98-1
MF:C13H22N2O2
メガワット:238.325983524323
CID:6176358
PubChem ID:165750891

N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylcyclopropanecarboxamide 化学的及び物理的性質

名前と識別子

    • N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylcyclopropanecarboxamide
    • EN300-768558
    • N-{1-oxa-4-azaspiro[5.5]undecan-9-yl}cyclopropanecarboxamide
    • N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide
    • 2138014-58-9
    • 2137090-98-1
    • EN300-1084997
    • インチ: 1S/C13H22N2O2/c16-12(10-1-2-10)15-11-3-5-13(6-4-11)9-14-7-8-17-13/h10-11,14H,1-9H2,(H,15,16)
    • InChIKey: JQSIYGYUCJASJI-UHFFFAOYSA-N
    • ほほえんだ: O1CCNCC21CCC(CC2)NC(C1CC1)=O

計算された属性

  • せいみつぶんしりょう: 238.168127949g/mol
  • どういたいしつりょう: 238.168127949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylcyclopropanecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1084997-0.1g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide
2137090-98-1 95%
0.1g
$1635.0 2023-10-27
Enamine
EN300-1084997-0.25g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide
2137090-98-1 95%
0.25g
$1708.0 2023-10-27
Enamine
EN300-1084997-10.0g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide
2137090-98-1
10.0g
$7988.0 2023-07-09
Enamine
EN300-1084997-2.5g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide
2137090-98-1 95%
2.5g
$3641.0 2023-10-27
Enamine
EN300-1084997-1g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide
2137090-98-1 95%
1g
$1857.0 2023-10-27
Enamine
EN300-1084997-10g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide
2137090-98-1 95%
10g
$7988.0 2023-10-27
Enamine
EN300-1084997-0.5g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide
2137090-98-1 95%
0.5g
$1783.0 2023-10-27
Enamine
EN300-1084997-5.0g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide
2137090-98-1
5.0g
$5387.0 2023-07-09
Enamine
EN300-1084997-1.0g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide
2137090-98-1
1.0g
$1857.0 2023-07-09
Enamine
EN300-1084997-0.05g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide
2137090-98-1 95%
0.05g
$1560.0 2023-10-27

N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylcyclopropanecarboxamide 関連文献

N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylcyclopropanecarboxamideに関する追加情報

Introduction to N-(6R,9R)-1-Oxa-4-azaspiro[5.5]undecan-9-ylcyclopropanecarboxamide (CAS No. 2137090-98-1)

N-(6R,9R)-1-Oxa-4-azaspiro[5.5]undecan-9-ylcyclopropanecarboxamide, identified by its CAS number 2137090-98-1, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This spirocyclic amide derivative features a unique combination of an oxacycloalkane core and an azaspiro framework, making it a promising candidate for further exploration in drug discovery and development. The stereochemistry at the 6R and 9R positions further enhances its molecular complexity and potential for selective interactions with biological targets.

The compound’s structural motif, 1-oxa-4-azaspiro[5.5]undecan-9-yl, is particularly noteworthy due to its rigid spirocyclic structure, which can provide stability and precise binding orientation in biological systems. This architecture is reminiscent of natural products and bioactive molecules that have demonstrated efficacy in various therapeutic contexts. The presence of a cyclopropane ring at the cyclopropanecarboxamide moiety introduces additional conformational constraints, which may influence its pharmacokinetic properties and binding affinity to protein targets.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to mimic the binding modes of biologically active molecules while offering improved metabolic stability and reduced toxicity. The N-(6R,9R)-1-oxa-4-azaspiro[5.5]undecan-9-ylcyclopropanecarboxamide structure aligns well with this trend, as it combines the advantages of spirocyclic scaffolds with functional groups that can engage in hydrogen bonding, hydrophobic interactions, or even π-stacking interactions with biological targets.

One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. The spirocyclic core can serve as a scaffold for designing molecules that interact with enzymes by occupying specific binding pockets or by inducing conformational changes in the enzyme active site. For instance, studies have shown that spirocyclic compounds can effectively modulate the activity of kinases, proteases, and other critical enzymes involved in disease pathways. The N-(6R,9R)-1-oxa-4-azaspiro[5.5]undecan-9-ylcyclopropanecarboxamide structure may be particularly useful in targeting enzymes with complex active sites or those requiring precise spatial orientation for inhibition.

The stereochemistry at the 6R and 9R positions is another key feature that warrants further investigation. Enantioselective synthesis and evaluation of this compound could reveal whether one enantiomer exhibits superior biological activity compared to the other. This is particularly relevant in medicinal chemistry, where enantiomeric purity often dictates a molecule’s efficacy and safety profile. Advances in asymmetric synthesis techniques have made it increasingly feasible to produce enantiomerically pure spirocyclic compounds, opening up new avenues for drug development.

Recent computational studies have highlighted the potential of spirocyclic amides as scaffolds for drug discovery. These studies suggest that the rigid structure of spirocycles can enhance binding affinity by reducing conformational entropy loss upon binding to biological targets. Additionally, the presence of polar functional groups such as amides can facilitate hydrogen bonding interactions, further stabilizing the enzyme-ligand complex. The N-(6R,9R)-1-oxa-4-azaspiro[5.5]undecan-9-ylcyclopropanecarboxamide molecule exemplifies these principles and may serve as a valuable starting point for designing novel inhibitors.

The cyclopropane ring at the cyclopropanecarboxamide position is another interesting feature from a medicinal chemistry perspective. Cyclopropanes are known to introduce rigidity into molecular structures and can participate in non-covalent interactions such as cyclopropane-methylene interactions or strained ring-opening reactions that enhance binding affinity. Furthermore, cyclopropane-containing molecules have been reported to exhibit unique pharmacological properties due to their ability to engage with specific binding pockets or induce conformational changes in target proteins.

In conclusion, N-(6R,9R)-1-Oxa-4-azaspiro[5.5]undecan-9-ylcyclopropanecarboxamide (CAS No. 2137090-98-1) represents a structurally intriguing compound with significant potential in medicinal chemistry and drug discovery. Its unique spirocyclic architecture, combined with stereochemical features at the 6R and 9R positions, makes it an attractive candidate for further exploration as an enzyme inhibitor or other therapeutic applications. As research continues to uncover new biological targets and develop innovative synthetic methodologies, compounds like this one are likely to play a crucial role in advancing therapeutic strategies across various disease areas.

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